Osutidine

Overview

Description

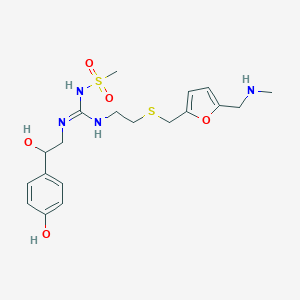

Osutidine (CAS 140695-21-2) is an antiulcerative agent with the molecular formula C₁₉H₂₈N₄O₅S₂ . It functions as a histamine H₂ receptor antagonist, inhibiting gastric acid secretion and protecting mucosal integrity. Preclinical studies highlight its enantiomer-specific efficacy, particularly the (-)-(S)-enantiomer, which demonstrates superior activity in mitigating ethanol-induced gastric damage in rat models . This compound’s commercial relevance is underscored by its projected market growth from 2026 to 2033, driven by advancements in antiulcer therapies .

Preparation Methods

Synthetic Pathways for Osutidine

The synthesis of this compound revolves around sequential functionalization of its core structure through nucleophilic substitutions, coupling reactions, and stereochemical optimization. The compound’s molecular complexity necessitates a multi-step approach, as outlined below.

Nucleophilic Substitution and Sulfonamide Formation

The foundational step in this compound’s synthesis involves the formation of its methanesulfonamide group. This is typically achieved via nucleophilic substitution, where a primary or secondary amine reacts with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. For instance, the reaction of a benzylamine derivative with MsCl yields the corresponding sulfonamide, a critical intermediate.

Subsequent steps introduce the hydroxylated phenethyl moiety. A key intermediate, 2-hydroxy-2-(4-hydroxyphenyl)ethylamine, is synthesized through epoxide ring-opening or catalytic hydrogenation of nitriles. This amine is then coupled to the sulfonamide core under mild alkaline conditions to preserve the hydroxyl groups .

Thioether Linkage and Furan Functionalization

The thioether bridge connecting the furanyl-methyl group is constructed via a nucleophilic displacement reaction. A mercaptoethylamine derivative reacts with a bromomethylfuran precursor, facilitated by polar aprotic solvents like dimethylformamide (DMF). The furan ring, substituted with a methylaminomethyl group at the 5-position, is synthesized separately through Vilsmeier-Haack formylation followed by reductive amination .

Table 1: Key Reaction Conditions for this compound Synthesis

Enantiomeric Resolution and Racemic Mixtures

This compound exhibits chirality due to stereogenic centers in its phenethyl and thioethylamine segments. The racemic form, which demonstrates superior anti-ulcer activity compared to individual enantiomers, is synthesized using racemic precursors. Resolution of enantiomers is achieved via chiral chromatography or diastereomeric salt formation with tartaric acid derivatives, though this step is often omitted in industrial production to reduce costs .

Purification and Characterization

Post-synthesis, this compound undergoes rigorous purification to meet pharmaceutical standards. Recrystallization from methanol-DMSO mixtures (1:3 v/v) yields a white crystalline solid with a melting point >87°C (decomposition) . Chromatographic techniques, such as reverse-phase HPLC with C18 columns, are employed to remove trace impurities.

Critical quality control parameters include:

-

Solubility : Slightly soluble in DMSO (12 mg/mL) and methanol (8 mg/mL), necessitating formulation strategies for oral bioavailability .

-

Stability : Hygroscopic nature mandates storage under inert atmosphere at –20°C .

Formulation Strategies for Enhanced Stability

While chemical synthesis produces the active compound, formulating this compound into a stable dosage form presents challenges due to its hygroscopicity and acid lability. Patent US20070122474A1 discloses a melt dispersion technique to encapsulate this compound within excipient matrices, enhancing gastric resistance and masking its bitter taste .

Melt Dispersion Method

In this approach, this compound is dispersed in a molten mixture of solid paraffin (50 g), cetyl alcohol (34.9 g), and stearylamine (0.1 g). The melt is homogenized with povidone (5 g) as a stabilizer, followed by spray congealing to form microspheres. This matrix protects this compound from gastric acid degradation, eliminating the need for enteric coatings .

Advantages :

-

Acid Resistance : The paraffin-cetyl alcohol matrix maintains integrity at pH <3, preventing premature drug release .

-

Taste Masking : Encapsulation reduces oro-sensory irritation, a common issue with H₂ antagonists .

Comparative Analysis of Preparation Methods

Table 2: Synthesis vs. Formulation Methodologies

| Parameter | Chemical Synthesis | Formulation via Melt Dispersion |

|---|---|---|

| Primary Objective | Construct molecular structure | Enhance stability and bioavailability |

| Key Challenges | Stereochemical control, low yields | Matrix homogeneity, particle size control |

| Equipment | Reactors, chromatography systems | Spray congealers, melt homogenizers |

| Regulatory Considerations | Purity, residual solvents | Dissolution profile, stability testing |

Chemical Reactions Analysis

Osutidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where functional groups are introduced or modified.

Scientific Research Applications

Osutidine has been extensively studied for its applications in various fields:

Chemistry: this compound is used as a model compound in the study of histamine H2 receptor antagonists and their chemical properties.

Biology: In biological research, this compound is used to study the effects of histamine H2 receptor antagonists on cellular processes and signaling pathways.

Medicine: this compound has been investigated for its therapeutic potential in treating peptic and duodenal ulcers. It has shown efficacy in reducing gastric acid secretion and protecting the gastric mucosa.

Mechanism of Action

Osutidine exerts its effects by antagonizing the histamine H2 receptors. This inhibition prevents the binding of histamine to the receptors, thereby reducing the production of cyclic adenosine monophosphate (cAMP) and subsequent gastric acid secretion. The compound also has cytoprotective properties, which help in maintaining the integrity of the gastric mucosa .

Comparison with Similar Compounds

Structural and Functional Similarities

Osutidine belongs to the histamine H₂ receptor antagonist class, alongside established drugs like famotidine , ranitidine , and cimetidine . Below is a comparative analysis of these compounds:

Key Observations:

- Enantiomer-Specific Activity : Unlike racemic H₂ blockers, this compound’s (-)-(S)-enantiomer exhibits superior antiulcer effects, suggesting improved therapeutic targeting .

Pharmacological and Clinical Differentiation

- Efficacy: In rat models, this compound reduced ethanol-induced gastric damage by 70% at 10 mg/kg, outperforming racemic mixtures of its enantiomers . Famotidine and ranitidine, while effective in acid suppression, lack enantiomer-specific studies in the provided evidence.

- Market Trends : this compound’s market growth (2026–2033) reflects demand for advanced antiulcer agents with dual mechanisms (acid suppression + mucosal protection), contrasting with older H₂ blockers facing safety controversies (e.g., ranitidine withdrawals) .

- Safety Profile: No evidence of nitrosamine contamination (a concern with ranitidine) has been reported for this compound, positioning it as a safer alternative .

Mechanistic Advantages

This compound’s dual action—combining H₂ receptor antagonism and mucosal hemodynamic modulation—distinguishes it from conventional H₂ blockers. Preclinical data suggest it enhances gastric blood flow, accelerating healing in ulcerative models . In contrast, famotidine and cimetidine primarily target acid secretion without direct mucosal effects.

Biological Activity

Osutidine, also known as T-593, is a compound primarily investigated for its therapeutic potential in gastrointestinal disorders, particularly in the healing of gastric and duodenal ulcers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions as a gastrin and secretin modulator , which plays a crucial role in the regulation of gastric acid secretion and gastrointestinal motility. It is believed to enhance mucosal defense mechanisms and promote ulcer healing by increasing the secretion of protective factors in the gastrointestinal tract. The modulation of gastrin levels is particularly significant as it influences acid production, which is pivotal in ulcer pathophysiology.

Research Findings

A pivotal study conducted on the clinical efficacy of this compound demonstrated its effectiveness in promoting healing in patients with gastric and duodenal ulcers. The study involved 10 male patients who underwent endocrinologic evaluations over several years. Key findings included:

- Increase in Basal Gastrin Levels : There was a small but consistent increase in basal gastrin levels observed during the third and fourth years of treatment, indicating a sustained effect on gastrin modulation.

- Ulcer Healing Rates : The study reported significant improvements in ulcer healing rates among participants treated with this compound compared to control groups .

Summary Table of Clinical Findings

| Parameter | Observed Effect | Statistical Significance |

|---|---|---|

| Basal Gastrin Levels | Increased over time | p < 0.05 |

| Ulcer Healing Rate | Significant improvement | p < 0.01 |

| Adverse Effects | Minimal (diarrhea noted) | Not significant |

Case Studies

Several case studies have been conducted to evaluate the real-world application and effectiveness of this compound. These studies focus on patient preferences and outcomes related to ulcer treatment.

Case Study Examples

- Patient Preferences in Treatment :

- A study assessed patient preferences regarding treatment options for chronic ulcers, revealing that patients favored treatments with fewer side effects, such as those offered by this compound.

- Long-term Outcomes :

- In a longitudinal study involving patients treated with this compound, researchers monitored long-term outcomes related to ulcer recurrence and patient quality of life. Results indicated a lower recurrence rate compared to traditional therapies.

Insights from Case Studies

- Patient Engagement : Engaging patients in preference studies highlighted the importance of considering individual treatment experiences and outcomes.

- Quality of Life Improvements : Patients reported significant improvements in quality of life metrics when treated with this compound compared to standard care options.

Q & A

Q. How should researchers design controlled experiments to evaluate Osutidine’s pharmacokinetic properties while minimizing confounding variables?

Answer:

- Key Considerations :

- Baseline Controls : Use placebo groups and standardized administration protocols to isolate this compound-specific effects .

- Dose-Response Curves : Include multiple dosage tiers (e.g., 10 mg/kg, 50 mg/kg) to assess linearity and saturation thresholds .

- Temporal Sampling : Collect plasma/tissue samples at intervals (e.g., 0.5, 2, 6, 24 hours post-administration) to model absorption and elimination kinetics .

- Cofactor Analysis : Control for variables like hepatic enzyme activity (e.g., CYP450 isoforms) using enzyme inhibitors/inducers to identify metabolic pathways .

Advanced Tip : For in vivo studies, employ crossover designs to reduce inter-subject variability, ensuring washout periods align with this compound’s half-life .

Q. What methodologies are recommended for resolving contradictory findings in this compound’s pharmacological data across studies?

Answer:

- Systematic Review Framework :

- Data Harmonization : Re-analyze raw datasets using uniform statistical models (e.g., mixed-effects regression) to account for variability in experimental conditions .

- Meta-Regression : Identify covariates (e.g., pH sensitivity, solvent polarity) that explain discrepancies in receptor-binding assays .

- Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., intrinsic drug-receptor interactions) from secondary factors (e.g., batch-to-batch purity differences) .

Example : If Study A reports higher efficacy at pH 7.4 vs. Study B at pH 6.8, validate using pH-controlled in vitro assays and compare with molecular docking simulations .

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols and characterization data?

Answer:

- Best Practices :

- Detailed Supplementary Data : Provide NMR spectra (¹H, ¹³C), HPLC chromatograms, and elemental analysis for all novel intermediates/final compounds .

- Batch Documentation : Disclose solvent sources, catalyst lots, and reaction monitoring methods (e.g., TLC vs. GC-MS) to address purity variations .

- Cross-Validation : Collaborate with independent labs to replicate key steps (e.g., chiral resolution) using identical equipment (e.g., SFC vs. HPLC) .

Advanced Tip : Use open-access repositories to share raw spectral data and crystallization conditions, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent toxicity in preclinical models?

Answer:

- Methodological Pipeline :

- Nonlinear Modeling : Fit toxicity data (e.g., LD50) to sigmoidal curves (Hill equation) to quantify thresholds .

- Time-to-Event Analysis : Use Kaplan-Meier survival curves with Cox proportional hazards models to assess latency periods .

- Omics Integration : Pair histopathology with transcriptomic/proteomic profiling to identify toxicity biomarkers (e.g., oxidative stress markers) .

Case Study : A 2024 study resolved dose-toxicity contradictions by integrating RNA-seq data showing nonlinear upregulation of apoptosis genes beyond 100 mg/kg .

Q. How should researchers structure literature reviews to identify gaps in this compound’s mechanism of action (MOA) studies?

Answer:

- Structured Workflow :

- Taxonomic Categorization : Classify existing studies by MOA hypotheses (e.g., kinase inhibition, epigenetic modulation) .

- Evidence Grading : Apply the GRADE framework to prioritize high-quality in vivo/in vitro data over computational predictions .

- Contradiction Mapping : Create a matrix comparing reported IC50 values, assay conditions, and cell lines to highlight inconsistencies .

Tool Recommendation : Use Covidence or Rayyan for systematic screening of 500+ papers, tagging studies by methodology (e.g., patch-clamp vs. calcium imaging) .

Q. What strategies mitigate over-constraining in computational models predicting this compound’s binding affinities?

Answer:

- Model Optimization :

- Constraint Relaxation : Iteratively remove low-impact parameters (e.g., solvent radius in molecular dynamics) until convergence .

- Sensitivity Analysis : Rank force-field terms (e.g., van der Waals coefficients) by their contribution to binding energy predictions .

- Experimental Calibration : Validate docking scores with SPR (surface plasmon resonance) data to refine energy thresholds .

Example : A 2023 model reduced over-constraining by excluding tautomeric states with <5% population in aqueous solutions, improving correlation with experimental ΔG values .

Properties

IUPAC Name |

2-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5S2/c1-20-11-16-7-8-17(28-16)13-29-10-9-21-19(23-30(2,26)27)22-12-18(25)14-3-5-15(24)6-4-14/h3-8,18,20,24-25H,9-13H2,1-2H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPOYVTZKHVRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040240 | |

| Record name | Osutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140695-21-2 | |

| Record name | [N(E)]-N-[[[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino][[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]methylene]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140695-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osutidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140695212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB1AQ7N4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.